N-(4-(5-chlorothiophen-2-yl)thiazol-2-yl)-4-((4-fluorophenyl)sulfonyl)butanamide
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Overview
Description
N-(4-(5-chlorothiophen-2-yl)thiazol-2-yl)-4-((4-fluorophenyl)sulfonyl)butanamide is a complex organic compound that features a unique combination of functional groups, including a thiazole ring, a chlorothiophene moiety, and a sulfonyl butanamide structure
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(4-(5-chlorothiophen-2-yl)thiazol-2-yl)-4-((4-fluorophenyl)sulfonyl)butanamide typically involves multiple steps:
Formation of the Thiazole Ring: The thiazole ring can be synthesized through the Hantzsch thiazole synthesis, which involves the condensation of α-haloketones with thioamides under acidic conditions.
Introduction of the Chlorothiophene Moiety: The chlorothiophene group can be introduced via a halogenation reaction, where thiophene is treated with a chlorinating agent such as N-chlorosuccinimide (NCS).
Sulfonylation: The sulfonyl group is introduced by reacting the intermediate with a sulfonyl chloride, such as 4-fluorobenzenesulfonyl chloride, in the presence of a base like triethylamine.
Amidation: The final step involves the formation of the butanamide linkage through an amidation reaction, where the sulfonylated intermediate is reacted with butanoyl chloride in the presence of a base.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic steps to maximize yield and purity. This could include the use of continuous flow reactors for better control of reaction conditions, as well as advanced purification techniques such as recrystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the thiazole and thiophene rings, using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: Reduction reactions can target the sulfonyl group, converting it to a sulfide using reducing agents such as lithium aluminum hydride (LiAlH4).
Substitution: The aromatic rings in the compound can undergo electrophilic aromatic substitution reactions, such as nitration or halogenation, under appropriate conditions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Nitrating mixture (HNO3/H2SO4), halogenating agents (NBS, NCS).
Major Products
Oxidation: Oxidized derivatives of the thiazole and thiophene rings.
Reduction: Sulfide derivatives of the original compound.
Substitution: Nitrated or halogenated aromatic derivatives.
Scientific Research Applications
Chemistry
In organic synthesis, N-(4-(5-chlorothiophen-2-yl)thiazol-2-yl)-4-((4-fluorophenyl)sulfonyl)butanamide can be used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction pathways and the development of novel synthetic methodologies.
Biology
In biological research, this compound may be investigated for its potential as a bioactive molecule. Its structural features suggest it could interact with various biological targets, making it a candidate for drug discovery and development.
Medicine
In medicinal chemistry, the compound could be explored for its potential therapeutic properties. The presence of the thiazole and sulfonyl groups is often associated with biological activity, and the compound could be screened for activity against various diseases.
Industry
In the industrial sector, this compound could be used in the development of new materials with specific properties, such as conductivity or fluorescence, due to its aromatic and heterocyclic components.
Mechanism of Action
The mechanism of action of N-(4-(5-chlorothiophen-2-yl)thiazol-2-yl)-4-((4-fluorophenyl)sulfonyl)butanamide would depend on its specific application. In a biological context, it might interact with enzymes or receptors, modulating their activity. The thiazole and sulfonyl groups could facilitate binding to specific molecular targets, influencing pathways involved in disease processes.
Comparison with Similar Compounds
Similar Compounds
N-(4-(5-chlorothiophen-2-yl)thiazol-2-yl)-4-((4-chlorophenyl)sulfonyl)butanamide: Similar structure but with a different substituent on the aromatic ring.
N-(4-(5-bromothiophen-2-yl)thiazol-2-yl)-4-((4-fluorophenyl)sulfonyl)butanamide: Bromine instead of chlorine on the thiophene ring.
N-(4-(5-chlorothiophen-2-yl)thiazol-2-yl)-4-((4-methylphenyl)sulfonyl)butanamide: Methyl group instead of fluorine on the aromatic ring.
Uniqueness
The unique combination of a chlorothiophene moiety, a thiazole ring, and a fluorophenyl sulfonyl group in N-(4-(5-chlorothiophen-2-yl)thiazol-2-yl)-4-((4-fluorophenyl)sulfonyl)butanamide distinguishes it from similar compounds. This specific arrangement of functional groups may confer unique chemical reactivity and biological activity, making it a valuable compound for further research and development.
Properties
IUPAC Name |
N-[4-(5-chlorothiophen-2-yl)-1,3-thiazol-2-yl]-4-(4-fluorophenyl)sulfonylbutanamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H14ClFN2O3S3/c18-15-8-7-14(26-15)13-10-25-17(20-13)21-16(22)2-1-9-27(23,24)12-5-3-11(19)4-6-12/h3-8,10H,1-2,9H2,(H,20,21,22) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LGEXPOKOLKFPNQ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1F)S(=O)(=O)CCCC(=O)NC2=NC(=CS2)C3=CC=C(S3)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H14ClFN2O3S3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
445.0 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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